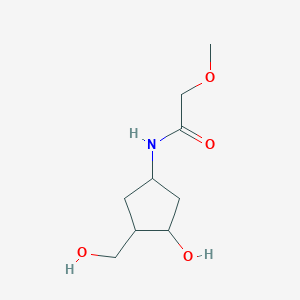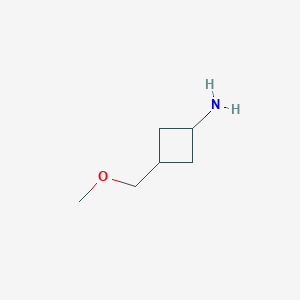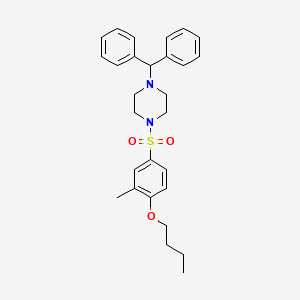![molecular formula C19H13ClN2O5 B2641375 6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-20-2](/img/structure/B2641375.png)
6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. These include a chloro group (Cl), a dimethoxyphenyl group (C8H10O2), an oxadiazole ring (C2H2N2O), and a chromen-2-one group (C9H6O2). Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the chromen-2-one group suggests that this compound may have a planar structure, as these groups are often found in flat, aromatic molecules. The chloro and dimethoxyphenyl groups could add complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Chemical Structure and Synthesis
The central oxadiazole ring in compounds like the title molecule carries significant interest due to their diverse biological activities and their role in forming two-dimensional sheets through weak interactions such as hydrogen bonds and π–π stacking interactions. These sheets are further stabilized in solid states, showcasing the compound's potential in material science and drug design (Baral, Nayak, Pal, & Mohapatra, 2018).
Antioxidant and Antihyperglycemic Activities
Compounds related to the title molecule have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. For instance, derivatives have shown promising DPPH radical scavenging activity, ferrous ion chelating ability, and significant glucose concentration decrease in in vivo models, suggesting their potential in managing diabetes and oxidative stress-related conditions (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).
Antimicrobial and Anticancer Evaluation
Various studies have explored the antimicrobial and anticancer potential of chromen-oxadiazole derivatives. For example, the synthetic intermediate 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used to construct heterocyclic systems linked to the furo[3,2-g]chromene moiety, exhibiting variable inhibitory effects on microbial growth and cancer cell viability (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).
Schiff Bases of Coumarin-Incorporated Oxadiazole Derivatives
The synthesis of Schiff bases incorporating coumarin and oxadiazole derivatives has shown significant in vitro antimicrobial activity, particularly against bacterial strains like Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Potential as Anticancer Agents
Efforts to synthesize novel derivatives with anticancer activity have led to compounds that exhibit moderate cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug design, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s impossible to say for sure what its mechanism of action might be .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(27-22-17)13-8-11-7-12(20)4-6-14(11)26-19(13)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYWULKQRFDBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)

![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)
![3-[(4-Fluorophenyl)methyl]-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2641303.png)

![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol](/img/structure/B2641306.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B2641313.png)
